2-メトキシフェニルアセトニトリル

概要

説明

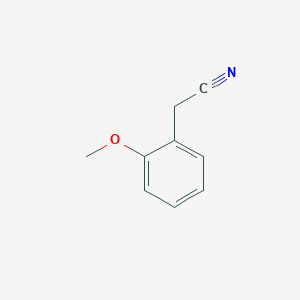

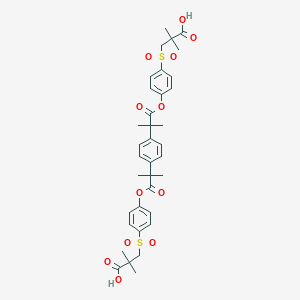

2-Methoxyphenylacetonitrile is a chemical compound with the molecular formula C9H9NO . It has been used in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione .

Synthesis Analysis

2-Methoxyphenylacetonitrile has been used in the preparation of indolenines via nucleophilic aromatic substitution . In this process, 2-(2-Methoxyphenyl)acetonitrile derivatives are reacted with various alkyl and aryl Li reagents to furnish the corresponding indolenine products .Molecular Structure Analysis

The molecular structure of 2-Methoxyphenylacetonitrile can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

2-Methoxyphenylacetonitrile has been used in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione .Physical And Chemical Properties Analysis

2-Methoxyphenylacetonitrile has a molecular weight of 147.17 g/mol . It has a XLogP3 of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 147.068413911 g/mol . Its topological polar surface area is 33 Ų .科学的研究の応用

有機合成

2-メトキシフェニルアセトニトリルは、有機合成において汎用性の高い中間体として機能します。 これは、医薬品開発において重要な役割を果たすさまざまなヘテロ環式化合物の合成に使用されます . シアノメチル化のためのシンソンとして作用する能力により、複雑な有機分子の作成に不可欠な炭素-窒素結合を構築するための貴重なツールとなっています .

医薬品研究

医薬品研究では、2-メトキシフェニルアセトニトリルはチアゾリジンジオンの生成に使用されます . これらの化合物は、バチルス・サブチリスや黄色ブドウ球菌などのグラム陽性菌に対して抗生物質活性を示し、新しい抗菌剤開発の可能性を示唆しています .

材料科学

この化合物の材料科学における役割は、有機材料の構成要素としての使用に関連付けられています。 より大きな分子構造に組み込むことで、電子機器や光学機器の用途で探求できる可能性のある、独自の電気的または光学的特性を持つ材料を生み出す可能性があります .

分析化学

2-メトキシフェニルアセトニトリルは、分析化学において標準物質または参照物質として使用できます。 融点や沸点などの明確な特性により、機器の較正や分析方法の検証に適しています .

生化学

生化学における直接的な用途は広く文書化されていませんが、この化合物の誘導体は生物系と相互作用する可能性があります。 生化学的挙動に関する研究は、代謝経路や酵素の相互作用に関する洞察を提供する可能性があります .

工業用途

工業的には、2-メトキシフェニルアセトニトリルは、農業から香料に至るまで、さまざまな業界で使用されるより複雑な化合物の前駆体として、大量の化学物質の合成に用いることができます .

作用機序

Safety and Hazards

2-Methoxyphenylacetonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

将来の方向性

The future directions of 2-Methoxyphenylacetonitrile research could involve its use in the synthesis of other chemical compounds. For example, it has been used in the synthesis of indolenines , which are constituents of natural products and cyanine dyes such as indocyanine green . This new method was used to synthesize 41 indolenines with large functional group tolerance .

特性

IUPAC Name |

2-(2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJKILXTMUGXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220629 | |

| Record name | (2-Methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7035-03-2 | |

| Record name | 2-Methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007035032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the reactivity of (2-methoxyphenyl)acetonitrile?

A1: (2-Methoxyphenyl)acetonitrile exhibits unusual reactivity in the presence of alkyl or aryl lithium reagents. Instead of typical reactions expected at the acetonitrile group, it undergoes a nucleophilic aromatic substitution. [] This reaction forms indolenine products, which are valuable building blocks for synthesizing natural products and dyes like indocyanine green. []

Q2: Can you provide an example of how (2-methoxyphenyl)acetonitrile is used in organic synthesis?

A2: One study demonstrated the reaction of (2-methoxyphenyl)acetonitrile with 4-nitrochlorobenzene. [] While the abstract doesn't disclose the product, this reaction likely showcases another example of nucleophilic aromatic substitution, highlighting the compound's versatility as a reagent.

Q3: What insights into the reaction mechanism are available?

A3: Although specific mechanistic details aren't provided in the abstracts, the research indicates that "key experiments" were conducted to elucidate the mechanism of this unique nucleophilic aromatic substitution involving (2-methoxyphenyl)acetonitrile. [] Further investigation into the full publications would be needed to understand the specifics of these experiments and the proposed mechanism.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)

![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)

![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)